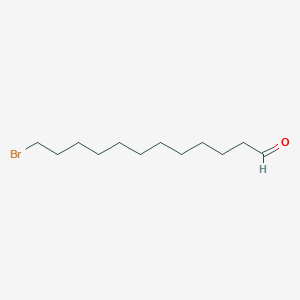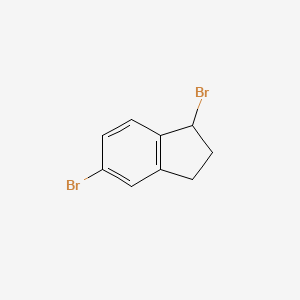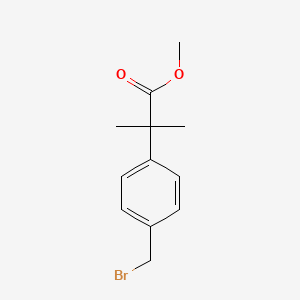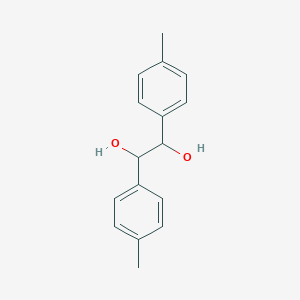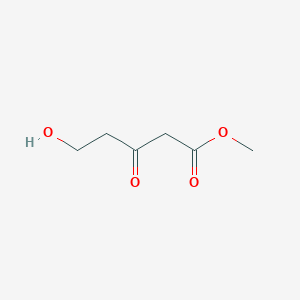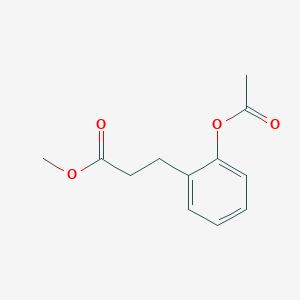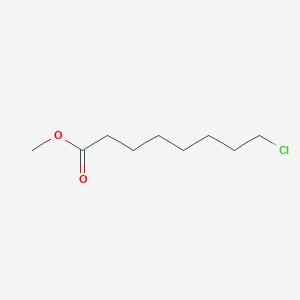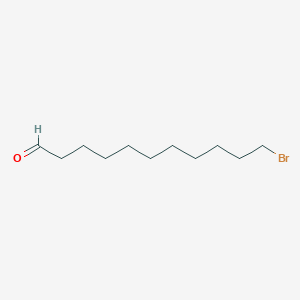
11-Bromoundecanal
Overview
Description
11-Bromoundecanal is a useful research compound. Its molecular formula is C11H21BrO and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Bromoundecanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Bromoundecanal including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
- Synthesis of 11-Bromoundecanoic Acid : This compound serves as an intermediate product in the synthesis of nylon-11. Optimal reaction conditions include a specific temperature range and solvent selection, leading to a high bromination reaction yield (Cui Jian, 2002).
Microscopy and Molecular Visualization
- Molecular Photography Using Scanning Tunneling Microscopy : 11-Bromoundecanol, a structurally similar compound, has been utilized in educational settings for molecular imaging and functional group identification, demonstrating the compound's role in facilitating the understanding of molecular structures (L. Giancarlo et al., 2000).
Surface Science and Chemistry
- Packing Structures on Graphite Surfaces : Studies using scanning tunneling microscopy (STM) on molecules like 11-bromoundecanoic acid reveal insights into molecular conformation and packing structures on surfaces, highlighting its importance in surface chemistry (H. Fang et al., 1998).
Corrosion Inhibition
- Corrosion Inhibitor Design : Derivatives of 11-Bromoundecanoic acid have been developed as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency and the capability to form protective films on metal surfaces (D. S. Chauhan et al., 2020).
Polymer Science
- Synthesis of Biodegradable Plastics : The polycondensation of lithium 11–bromoundecanoate in aqueous media has been explored to produce biodegradable plastics. The research suggests that water is an optimal solvent for this reaction, offering insights into eco-friendly polymer production (Y. Shigetomi & T. Kojima, 2003).
Antimicrobial and Anti-Biofilm Activities
- Synthesis and Biological Activities of Betaines : Novel betaines synthesized from 11-bromoundecanoic acid have shown promising antimicrobial and anti-biofilm activities, particularly against pathogenic strains. These findings are significant for pharmaceutical and healthcare applications (Sathyam Reddy Yasa et al., 2017).
properties
IUPAC Name |
11-bromoundecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFFCXBKFWXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499813 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecanal | |
CAS RN |
70326-40-8 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl-[(4-methylpiperidin-4-yl)methyl]carbamic acid;hydrochloride](/img/structure/B8220933.png)
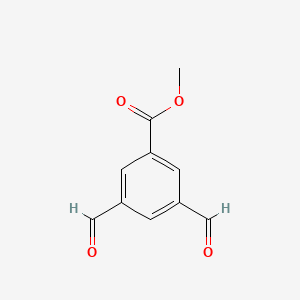
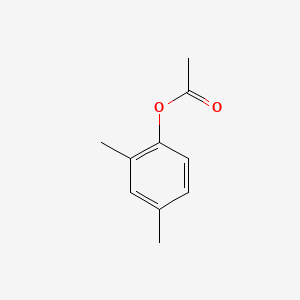

![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)
